molecular formula C8H14O B6205916 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 74752-30-0

2,2-dimethyl-7-oxabicyclo[4.1.0]heptane

Cat. No. B6205916
CAS RN: 74752-30-0
M. Wt: 126.2
InChI Key:
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Description

“2,2-dimethyl-7-oxabicyclo[4.1.0]heptane” is a chemical compound with the molecular formula C6H10O . It is also known by other names such as Cyclohexane, 1,2-epoxy-; Cyclohexene epoxide; Cyclohexene oxide; Cyclohexene 1-oxide; Cyclohexylene oxide; Tetramethyleneoxirane; 1,2-Cyclohexene oxide; 1,2-Epoxycyclohexane; Bicyclo [4.1.0]heptane, 7-oxa- .


Synthesis Analysis

The synthesis of 7-oxabicyclo compounds, including “2,2-dimethyl-7-oxabicyclo[4.1.0]heptane”, often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Another method involves the generation of allylic alcohol which undergoes asymmetric Katsuki–Sharpless epoxidation .


Molecular Structure Analysis

The molecular structure of “2,2-dimethyl-7-oxabicyclo[4.1.0]heptane” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-dimethyl-7-oxabicyclo[4.1.0]heptane” include a molecular weight of 98.1430 . The boiling point is 402.7 K . The density is 0.968 g/mL at 25 °C .

Safety and Hazards

“2,2-dimethyl-7-oxabicyclo[4.1.0]heptane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as flammable, and it has acute oral, dermal, and inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane can be achieved through a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and maleic anhydride, followed by a ring-closing reaction to form the bicyclic compound.", "Starting Materials": [ "2,3-dimethyl-1,3-butadiene", "maleic anhydride", "catalyst (e.g. p-toluenesulfonic acid)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: In a round-bottom flask, add 2,3-dimethyl-1,3-butadiene and maleic anhydride in a 1:1 molar ratio.", "Step 2: Add a catalytic amount of p-toluenesulfonic acid to the flask.", "Step 3: Add a sufficient amount of solvent (e.g. dichloromethane) to the flask to dissolve the reactants.", "Step 4: Heat the reaction mixture to reflux for several hours, stirring continuously.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system (e.g. hexane/ethyl acetate).", "Step 7: Perform a ring-closing reaction on the purified product using a suitable reagent (e.g. trifluoroacetic acid) to form the bicyclic compound.", "Step 8: Purify the final product by recrystallization or column chromatography." ] }

CAS RN

74752-30-0

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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